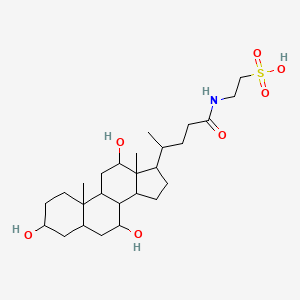

TAUROCHOLIC ACID

説明

特性

分子式 |

C26H45NO7S |

|---|---|

分子量 |

515.7 g/mol |

IUPAC名 |

2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34) |

InChIキー |

WBWWGRHZICKQGZ-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

正規SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

製品の起源 |

United States |

Taurocholic Acid Biosynthesis and Biotransformation

Hepatic Synthesis of Taurocholic Acid

The liver is the exclusive site for the de novo synthesis of primary bile acids, including the precursor to taurocholic acid, cholic acid. frontiersin.orgelsevier.es This intricate process begins with cholesterol and involves a series of enzymatic steps, culminating in the conjugation of cholic acid with the amino acid taurine (B1682933).

Cholesterol Precursor Utilization and Initial Enzymatic Steps

The journey from cholesterol to cholic acid is a multi-step process primarily occurring through the "classical" or neutral pathway, which accounts for the majority of bile acid synthesis. mdpi.comnih.gov The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), forming 7α-hydroxycholesterol. wikipedia.orgcapes.gov.br Subsequent modifications to the steroid nucleus are carried out by other key enzymes, including sterol 12α-hydroxylase (CYP8B1) and sterol 27-hydroxylase (CYP27A1), which are crucial for the formation of cholic acid. frontiersin.orgnih.gov The alternative or "acidic" pathway, initiated by mitochondrial sterol 27-hydroxylase (CYP27A1), also contributes to bile acid synthesis, though to a lesser extent in humans. nih.govwikipedia.org

Taurine Conjugation Pathways and Mechanisms

Once cholic acid is synthesized, it undergoes conjugation, a process that increases its water solubility and reduces its cytotoxicity. elsevier.esnih.gov This amidation reaction involves the attachment of an amino acid, either glycine (B1666218) or taurine, to the C24 carboxyl group of the cholic acid molecule. nih.gov The conjugation with taurine to form taurocholic acid is a two-step enzymatic process. nih.gov First, bile acyl-CoA synthetase (BACS) activates cholic acid by converting it into cholyl-CoA. nih.gov Subsequently, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the cholyl group from CoA to taurine, resulting in the formation of taurocholic acid. nih.govfrontiersin.org The ratio of taurine-conjugated to glycine-conjugated bile acids can be influenced by dietary factors, with diets high in animal protein favoring taurine conjugation. nih.govresearchgate.net

Microbial Biotransformation of Taurocholic Acid in the Gut

Upon secretion into the intestine, taurocholic acid is subjected to extensive metabolism by the resident gut microbiota. frontiersin.orgnih.gov This biotransformation is a critical process that generates a diverse pool of secondary bile acids, which have significant physiological effects.

Bile Salt Hydrolase (BSH)-Mediated Deconjugation

The initial and essential step in the microbial metabolism of taurocholic acid is deconjugation, catalyzed by bile salt hydrolase (BSH) enzymes. wikipedia.orgpnas.org BSH cleaves the amide bond linking cholic acid to taurine, releasing the unconjugated cholic acid and free taurine. mdpi.comresearchgate.net This reaction is carried out by a wide range of gut bacteria, including species from the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. frontiersin.orgjmb.or.kr The deconjugation process is considered a gateway reaction, as it makes the bile acid core accessible for further microbial modifications. wikipedia.org

Gut Microbial Contribution to Secondary Bile Acid Formation

Following deconjugation, the liberated cholic acid can be further transformed by gut bacteria into secondary bile acids. wikipedia.orgnih.gov A key transformation is the 7α-dehydroxylation of cholic acid, which results in the formation of deoxycholic acid (DCA). wikipedia.orgnih.gov This conversion is carried out by a specific group of anaerobic bacteria, primarily from the genus Clostridium, such as Clostridium scindens. nih.govresearchgate.net The formation of secondary bile acids like DCA significantly alters the composition and signaling properties of the bile acid pool. nih.gov

Microbial Enzymes and Pathways Involved in Taurocholic Acid Metabolism

The microbial metabolism of taurocholic acid and its derivatives involves a variety of enzymes beyond BSH. Hydroxysteroid dehydrogenases (HSDHs) are responsible for the oxidation and epimerization of the hydroxyl groups on the steroid nucleus. researchgate.net The 7α-dehydroxylation pathway leading to DCA formation is a multi-step process involving several enzymes encoded by the bile acid-inducible (bai) operon found in certain Clostridium species. researchgate.net Furthermore, the released taurine from taurocholic acid deconjugation can be metabolized by some gut microbes, such as Bilophila wadsworthia, to produce hydrogen sulfide (B99878) (H₂S), a genotoxic compound. nih.govresearchgate.netnih.gov

Taurocholic Acid Transport and Enterohepatic Circulation Dynamics

Cellular Uptake Mechanisms of Taurocholic Acid

The initial and crucial step in the enterohepatic circulation of taurocholic acid is its uptake from the bloodstream into hepatocytes. This process is primarily mediated by a suite of transport proteins on the basolateral membrane of these liver cells.

The Sodium-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the principal transporter responsible for the uptake of conjugated bile acids, including taurocholic acid, from the portal blood into hepatocytes. This transport process is a secondary active transport, driven by the sodium gradient maintained by the Na+/K+-ATPase pump. NTCP exhibits a high affinity for taurocholic acid, with reported Michaelis-Menten constant (Km) values varying in different experimental systems. For instance, in COS-7 cells transiently expressing rat NTCP, the Km for taurocholate was determined to be 17.4 µM. Another study using rat hepatocytes reported a similar Km of 17.7 µM.

NTCP's substrate specificity is predominantly for conjugated bile acids, showing a preference for taurine (B1682933) and glycine (B1666218) conjugates over unconjugated forms. The transporter's function is vital for the efficient clearance of bile acids from the portal circulation, preventing their accumulation in the systemic circulation.

Table 1: Kinetic Parameters of NTCP-Mediated Taurocholic Acid Transport

| Experimental System | Species | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Cultured Hepatocytes | Rat | 17.7 | 1.63 |

| NTCP-transfected COS-7 cells | Rat | 17.4 | 1.45 |

Data sourced from multiple scientific studies.

In addition to NTCP, the Organic Anion Transporting Polypeptides (OATPs), a family of sodium-independent transporters, also contribute to the hepatic uptake of taurocholic acid. The primary OATPs involved in this process in humans are OATP1B1 and OATP1B3, which are expressed on the basolateral membrane of hepatocytes. While they transport a broad range of endogenous and exogenous compounds, they exhibit a notable affinity for conjugated bile acids.

Research has shown that OATP1B1 and OATP1B3 mediate the uptake of taurocholic acid, with studies in HEK293 cells overexpressing these transporters demonstrating their significant contribution to hepatic bile acid clearance. Kinetic analyses have revealed that conjugated bile acids are preferred substrates for both OATP1B1 and OATP1B3 over their unconjugated counterparts. The apparent Km values for taurocholic acid transport by OATP1B1 and OATP1B3 have been reported to be in the micromolar range, indicating a high affinity.

Table 2: Kinetic Parameters of OATP-Mediated Taurocholic Acid Transport

| Transporter | Km (µM) |

|---|---|

| OATP1B1 | 10.7 |

| OATP1B3 | 15.3 |

Data represents apparent Km values from studies on HEK293 cells overexpressing the respective transporters.

Following its role in fat digestion in the small intestine, the majority of taurocholic acid is efficiently reabsorbed in the terminal ileum. This crucial step in the enterohepatic circulation is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. Located on the apical membrane of enterocytes, ASBT actively transports conjugated bile acids from the intestinal lumen into the cell, a process driven by the inwardly directed sodium gradient.

ASBT exhibits a high affinity for conjugated bile acids like taurocholic acid. The efficiency of this transporter is remarkable, with approximately 95% of bile acids being reabsorbed, thus minimizing fecal loss and conserving the bile acid pool. The expression and activity of ASBT are tightly regulated to maintain bile acid homeostasis.

While the enterohepatic circulation is the primary route for bile acid conservation, a small fraction of bile acids can enter the systemic circulation and undergo renal filtration. The kidneys possess mechanisms to reabsorb these filtered bile acids, preventing their significant loss in urine. This renal reabsorption primarily occurs in the proximal tubules.

Studies have demonstrated that the reabsorption of taurocholic acid in the renal tubules is an active transport process. At low filtered loads, the reabsorption of taurocholate is almost complete, with tubular reabsorption exceeding 95%. This process is saturable, indicating the involvement of carrier-mediated transport. The transporter responsible for this apical uptake in the proximal tubules is also the Apical Sodium-Dependent Bile Acid Transporter (ASBT), the same transporter found in the ileum. Kinetic studies on isolated proximal tubular cells have revealed an apparent Km value of 31 µmol/l and a Vmax value of 6.7 µmol/l cell water/min for tubular taurocholate uptake.

Biliary Excretion Mechanisms

Once inside the hepatocytes, taurocholic acid is efficiently transported across the canalicular membrane into the bile, a critical step for its secretion and subsequent entry into the digestive tract.

The primary transporter responsible for the ATP-dependent efflux of monovalent bile salts, including taurocholic acid, from hepatocytes into the bile canaliculi is the Bile Salt Export Pump (BSEP), or ABCB11. BSEP is a member of the ATP-binding cassette (ABC) transporter superfamily and its function is essential for the generation of bile flow.

BSEP demonstrates a high affinity and specificity for conjugated bile acids. The transport of taurocholic acid by BSEP is an active process that requires the hydrolysis of ATP for energy. Kinetic studies using membrane vesicles overexpressing BSEP have determined the Km for taurocholate transport to be approximately 17.8 µM, with a Vmax of 286.2 pmol/mg protein/min. The efficient functioning of BSEP is crucial for preventing the intracellular accumulation of cytotoxic bile acids in hepatocytes.

Table 3: Research Findings on Taurocholic Acid Transport Mechanisms

| Transporter | Location | Function in Taurocholic Acid Transport | Key Research Finding |

|---|---|---|---|

| NTCP | Basolateral membrane of hepatocytes | Primary uptake from portal blood | High-affinity, sodium-dependent cotransport. |

| OATPs | Basolateral membrane of hepatocytes | Secondary uptake from portal blood | Sodium-independent transport, with a preference for conjugated bile acids. |

| ASBT | Apical membrane of ileal enterocytes and renal proximal tubule cells | Reabsorption from the intestine and renal filtrate | Active, sodium-dependent transport crucial for enterohepatic circulation and renal conservation. |

| BSEP | Canalicular membrane of hepatocytes | Excretion into bile | ATP-dependent active transport, the rate-limiting step in biliary bile salt secretion. |

Multidrug Resistance-Associated Protein (MRP) Family in Taurocholic Acid Efflux

The Multidrug Resistance-Associated Protein (MRP) family, a group of ATP-binding cassette (ABC) transporters, plays a crucial role in the transport of various molecules across cellular membranes, including the efflux of bile acids like taurocholic acid from hepatocytes. nih.govoup.com This function is particularly important in protecting the liver from the cytotoxic accumulation of bile acids, especially under cholestatic conditions. nih.gov The primary MRP members involved in the transport of bile acid conjugates are MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4). nih.govnih.gov

MRP2 is primarily located on the apical membrane of hepatocytes and facilitates the secretion of conjugated bile acids, including sulfated forms, into the bile canaliculus. nih.govsolvobiotech.com While it is a major transporter for many conjugated organic anions, its affinity for taurocholic acid is considered low. nih.gov MRP2's substrate specificity leans more towards glucuronide and glutathione (B108866) conjugates. solvobiotech.com

In contrast, MRP3 is localized to the basolateral membrane of hepatocytes. oup.comsolvobiotech.com Under normal physiological conditions, its expression is relatively low. However, in cholestatic conditions where the primary canalicular export pathway via the Bile Salt Export Pump (BSEP) and MRP2 is impaired, the expression of MRP3 is significantly upregulated. oup.comsolvobiotech.com This allows for the efflux of bile acids, including taurocholic acid, from the hepatocytes back into the sinusoidal blood, thereby reducing hepatocellular injury. solvobiotech.com MRP3 has a broad substrate specificity for monovalent bile salts. nih.gov

MRP4 is also found on the basolateral membrane of hepatocytes and contributes to the efflux of bile acids and other organic anions into the bloodstream. nih.govnih.gov Its expression can be induced in cholestatic conditions, providing an alternative route for bile acid removal from the liver. nih.gov Studies have shown that MRP4 can transport various bile acids, with a particularly high affinity for taurolithocholate 3-sulfate. nih.gov Docking simulations suggest that taurocholic acid can be transported by MRP4. nih.gov

The differential localization and substrate specificities of these MRP transporters provide a coordinated system for managing bile acid flux within the liver, particularly as a protective mechanism against bile acid overload.

| Transporter | Cellular Location | Substrates | Role in Taurocholic Acid Transport |

| MRP2 (ABCC2) | Apical membrane of hepatocytes | Glucuronide and glutathione conjugates, sulfated bile salts. solvobiotech.com | Low affinity for taurocholic acid; primarily transports other conjugated bile acids into the bile. nih.gov |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Monovalent bile salts, glucuronide conjugates. nih.govsolvobiotech.com | Upregulated in cholestasis to facilitate the efflux of taurocholic acid from hepatocytes back into the blood. oup.comsolvobiotech.com |

| MRP4 (ABCC4) | Basolateral membrane of hepatocytes | Bile acids (high affinity for sulfated forms), cyclic nucleotides. nih.govnih.gov | Contributes to the basolateral efflux of taurocholic acid, particularly during cholestasis. nih.govnih.gov |

Regulation of Taurocholic Acid Enterohepatic Recirculation

The enterohepatic circulation of bile acids, including taurocholic acid, is a highly efficient process that is tightly regulated to maintain a stable bile acid pool size and composition while preventing their cytotoxic accumulation. nih.govwikipedia.org This regulation is achieved through complex feedback mechanisms involving nuclear receptors and hormonal signaling. frontiersin.orgnih.gov

Feedback Mechanisms Governing Bile Acid Pool Size and Composition

The primary mechanism for regulating the bile acid pool size involves negative feedback inhibition of bile acid synthesis in the liver. wikipedia.org The key enzyme in the classical pathway of bile acid synthesis is cholesterol 7α-hydroxylase (CYP7A1). nih.gov The expression of the CYP7A1 gene is tightly controlled by bile acids returning to the liver via the portal circulation. nih.gov

This feedback regulation is mediated primarily by the farnesoid X receptor (FXR), a nuclear receptor that functions as a bile acid sensor. nih.govahajournals.org When intracellular bile acid concentrations rise, bile acids bind to and activate FXR in both the liver and the intestine. frontiersin.orgnih.gov

Hepatic FXR Activation: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), another nuclear receptor. nih.govnih.gov SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcription factors required for CYP7A1 gene expression. ahajournals.orgnih.gov This leads to a decrease in CYP7A1 enzyme activity and a subsequent reduction in bile acid synthesis. nih.gov

Intestinal FXR Activation: In the terminal ileum, the uptake of bile acids by enterocytes also leads to FXR activation. frontiersin.org Activated intestinal FXR induces the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). frontiersin.orgnih.gov FGF19 is released into the portal circulation and travels to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on the surface of hepatocytes. nih.govnih.gov This binding activates a signaling cascade that ultimately represses CYP7A1 gene transcription, independent of the SHP pathway. nih.gov This gut-liver signaling axis is a major pathway for the feedback regulation of bile acid synthesis. frontiersin.orgamegroups.org

| Regulatory Pathway | Key Molecules | Site of Action | Mechanism of Action | Effect on Bile Acid Synthesis |

| Hepatic FXR/SHP Pathway | FXR, SHP, LRH-1, HNF4α | Liver | Activated FXR induces SHP, which inhibits LRH-1 and HNF4α, repressing CYP7A1 transcription. nih.govnih.gov | Inhibition |

| Intestinal FXR/FGF19 Pathway | FXR, FGF19, FGFR4 | Intestine and Liver | Activated intestinal FXR induces FGF19 secretion. FGF19 travels to the liver and binds to FGFR4, repressing CYP7A1 transcription. frontiersin.orgnih.gov | Inhibition |

| Regulation of Bile Acid Composition | FXR, CYP8B1 | Liver | FXR activation influences the expression of CYP8B1, which is necessary for cholic acid synthesis. nih.gov | Alters the ratio of cholic acid to chenodeoxycholic acid. |

Influence of the Migrating Myoelectric Complex on Intestinal Bile Acid Transport

The migrating myoelectric complex (MMC), also known as the migrating motor complex, is a distinct pattern of electromechanical activity that occurs in the gastrointestinal tract during the fasting state. nih.govwikipedia.org It is characterized by recurring cycles of motor activity that propagate from the stomach down through the small intestine. wikipedia.org The MMC is thought to function as a "housekeeper," sweeping residual undigested material and bacteria through the gut. nih.govwikipedia.org

The enterohepatic circulation of bile acids is closely linked to the phases of the MMC. nih.gov During the interdigestive period, bile is secreted into the duodenum, and the timing and volume of this secretion are coordinated with the MMC cycle. nih.gov Specifically, bile flow tends to increase during Phase II of the MMC and peak just before the onset of the powerful contractions of Phase III. nih.gov

Phase III of the MMC plays a significant role in the transport of bile acids from the proximal small intestine to the distal ileum, where they are actively reabsorbed. nih.gov The strong peristaltic waves of Phase III effectively propel the luminal contents, including bile acids, distally. This ensures the efficient delivery of bile acids to their primary site of reabsorption, thus maintaining the enterohepatic circulation. nih.gov

Disruption of the enterohepatic circulation of bile acids can, in turn, affect the MMC. Studies in rats have shown that interruption of bile flow to the duodenum, for example, through common bile duct obstruction, can lead to the disappearance of the duodenal MMC origin, with MMCs then originating more distally in the jejunum. nih.govnih.gov The reintroduction of bile acids into the duodenum can help restore the normal MMC pattern. nih.gov This suggests a feedback loop where the presence of bile acids in the duodenum is a factor in initiating the duodenal MMC. nih.govnih.gov

| MMC Phase | Description | Role in Bile Acid Transport |

| Phase I | A period of motor quiescence. wikipedia.org | Minimal transport. |

| Phase II | Intermittent, irregular contractions. wikipedia.org | Increasing bile flow into the duodenum. nih.gov |

| Phase III | A short period of intense, regular, high-amplitude contractions that propagate distally. wikipedia.org | Propels the bolus of bile acids through the small intestine to the site of reabsorption in the ileum. nih.gov |

| Phase IV | A brief, transitional period of declining activity. wikipedia.org | Waning transport. |

Molecular Mechanisms and Cellular Signaling of Taurocholic Acid

Nuclear Receptor Activation by Taurocholic Acid

Taurocholic acid (TCA), a primary conjugated bile acid, plays a significant role in the regulation of various metabolic pathways through its interaction with nuclear receptors. These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Once activated, they can bind to DNA and regulate the expression of specific genes, thereby controlling numerous physiological processes.

Farnesoid X Receptor (FXR) Agonism and Transcriptional Regulation

Taurocholic acid is a known agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. researchgate.netahajournals.org Upon activation by bile acids like TCA, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). ijbs.com This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. nih.govoup.com

Furthermore, FXR activation by TCA regulates the expression of several transporters involved in the enterohepatic circulation of bile acids. oup.com For instance, FXR induces the expression of the bile salt export pump (BSEP or ABCB11), which is responsible for transporting bile acids from hepatocytes into the bile canaliculi. oup.com It also upregulates the intestinal bile acid-binding protein (I-BABP), which facilitates the transport of bile acids across enterocytes. oup.com Conversely, FXR represses the expression of the Na+-dependent taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. oup.comjomes.org

In addition to its role in bile acid homeostasis, FXR activation by TCA also influences lipid and glucose metabolism. FXR has been shown to decrease plasma triglyceride levels by regulating the expression of genes involved in fatty acid synthesis and clearance, such as sterol-regulatory element-binding protein 1c (SREBP-1c) and apolipoproteins. ahajournals.orgjomes.org

Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Expression

Taurocholic acid can indirectly influence the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), another nuclear receptor that plays a crucial role in lipid and glucose metabolism. nih.govoup.com The regulation of PPARα expression by TCA is primarily mediated through the activation of FXR. nih.govoup.com

Studies have shown that in human primary hepatocytes and human hepatoma HepG2 cells, treatment with TCA or other FXR agonists leads to a significant induction of PPARα mRNA levels. nih.govoup.com This induction is a result of the FXR/RXR heterodimer binding to an FXR response element (FXRE) located in the promoter region of the human PPARα gene. nih.govoup.com This finding provides molecular evidence for a cross-talk between the FXR and PPARα signaling pathways in humans. nih.gov

It is important to note that this regulation appears to be species-specific. In contrast to human cells, PPARα expression was not regulated in mice fed with taurocholic acid, and the FXRE is not conserved in the murine PPARα promoter. nih.govoup.com

The induction of PPARα expression by TCA-activated FXR can lead to an enhanced response of PPARα target genes. For example, the induction of PPARα by chenodeoxycholic acid (another FXR agonist) resulted in an enhanced induction of the expression of the PPARα target gene carnitine palmitoyltransferase I (CPT-I) by PPARα ligands. nih.gov PPARα activation is also associated with an increase in the level of taurocholic acid itself, which is linked to an increase in the level of CYP8B1, an enzyme involved in cholic acid synthesis. frontiersin.org

Modulation of Other Nuclear Receptors (e.g., Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR))

Beyond FXR and PPARα, taurocholic acid and other bile acids can modulate the activity of several other nuclear receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR). ijbs.comfrontiersin.org

Vitamin D Receptor (VDR): While the secondary bile acid lithocholic acid (LCA) is a well-established endogenous ligand for VDR, the direct interaction of TCA with VDR is less clear. mdpi.comoup.com However, the broader family of bile acids, through their metabolic interconversions, can influence VDR signaling. mdpi.com VDR activation is known to inhibit the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, suggesting a role for VDR in bile acid homeostasis. aacrjournals.org

Pregnane X Receptor (PXR): PXR is a promiscuous nuclear receptor that is activated by a wide range of xenobiotics and endogenous compounds, including certain bile acids. oup.comresearchgate.net While lithocholic acid is a known activator of human PXR, the direct effect of TCA on PXR is not as potent. ijbs.comoup.com However, the accumulation of bile acids during cholestasis can lead to PXR activation. plos.org Activated PXR can then induce the expression of genes involved in the metabolism and transport of bile acids, contributing to their detoxification and elimination. oup.com

Constitutive Androstane Receptor (CAR): CAR is another xenobiotic receptor that plays a role in the detoxification of both foreign chemicals and endogenous molecules like bile acids. mdpi.comd-nb.info While some bile acids have been shown to act as transrepressors of CAR activity, the direct activation of CAR by taurocholic acid is not a primary signaling pathway. oup.comscispace.com However, under conditions of high cholic acid levels, such as in FXR and PXR deficient mice, the expression of CAR and its target genes is induced to metabolize the potentially toxic bile acids. mdpi.com This suggests an indirect role for CAR in response to elevated levels of bile acids like cholic acid, the precursor to taurocholic acid.

| Nuclear Receptor | Effect of Taurocholic Acid/Related Bile Acids | Downstream Consequences |

| Farnesoid X Receptor (FXR) | Direct agonist. ahajournals.org | Regulates bile acid synthesis (via SHP and CYP7A1), transport (BSEP, NTCP), and lipid metabolism. oup.comjomes.org |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Indirectly induces expression via FXR activation in humans. nih.govoup.com | Enhances lipid metabolism and may influence bile acid composition. nih.govfrontiersin.org |

| Vitamin D Receptor (VDR) | Indirect modulation, as other bile acids (e.g., LCA) are direct ligands. mdpi.comoup.com | Contributes to the regulation of bile acid synthesis by inhibiting CYP7A1. aacrjournals.org |

| Pregnane X Receptor (PXR) | Indirect activation, particularly during cholestasis. plos.org | Induces genes for bile acid detoxification and transport. oup.com |

| Constitutive Androstane Receptor (CAR) | Indirectly induced by high levels of cholic acid. mdpi.com | Upregulates genes for the metabolism of toxic bile acids. mdpi.com |

G-Protein Coupled Receptor (GPCR) Signaling by Taurocholic Acid

In addition to its effects on nuclear receptors, taurocholic acid also functions as a signaling molecule by activating G-protein coupled receptors (GPCRs) on the cell surface. These receptors mediate rapid cellular responses to extracellular stimuli.

G-protein coupled bile acid receptor 1 (GPBAR1/TGR5) Activation and Downstream Cascades

Taurocholic acid is an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govfrontiersin.org TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and immune cells. nih.gov

Upon binding of TCA to TGR5, the receptor undergoes a conformational change that leads to the activation of the associated Gαs protein. nih.gov This, in turn, stimulates adenylyl cyclase to produce intracellular cyclic AMP (cAMP). nih.govgenecards.org The increase in cAMP activates protein kinase A (PKA) and other downstream signaling pathways. nih.gov

The activation of the TGR5 signaling cascade by taurocholic acid has several physiological consequences:

Modulation of Immune Response: In macrophages, TGR5 activation can increase cAMP production, which has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins in response to lipopolysaccharide (LPS). nih.gov

Regulation of Energy Homeostasis: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure by inducing the expression of type 2 iodothyronine deiodinase (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3). frontiersin.org

Bile Composition: In cholangiocytes, TGR5 activation can influence bile composition by inducing chloride secretion. nih.gov

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Activation and Cellular Responses

Taurocholic acid can also activate the Sphingosine-1-Phosphate Receptor 2 (S1PR2), another GPCR. frontiersin.orgnih.gov This interaction has been implicated in various cellular responses, particularly in the context of liver pathophysiology and neuroinflammation. frontiersin.orgnih.gov

Homology modeling studies have identified TCA as an agonist that is predicted to bind to S1PR2. nih.gov The activation of S1PR2 by TCA can trigger downstream signaling pathways, including the activation of ERK1/2 and AKT. frontiersin.org

The cellular responses to S1PR2 activation by TCA include:

Hepatic Stellate Cell Activation: In the liver, TCA-induced activation of S1PR2 in hepatic stellate cells (HSCs) promotes their proliferation, migration, and production of extracellular matrix proteins, which are key events in the development of liver fibrosis. nih.govnih.gov This process is mediated through the p38 MAPK/YAP signaling pathway. nih.govnih.gov

Neuroinflammation: During hepatic encephalopathy, elevated levels of TCA in the brain can activate S1PR2 in neurons, leading to increased expression of chemokine ligand 2 (CCL2) and contributing to neuroinflammation. frontiersin.org

Pro-inflammatory Effects: In other contexts, S1PR2 activation by conjugated bile acids can have pro-inflammatory effects and contribute to liver damage. frontiersin.org

| G-Protein Coupled Receptor | Effect of Taurocholic Acid | Downstream Signaling Cascades and Cellular Responses |

| GPBAR1 (TGR5) | Agonist. nih.govfrontiersin.org | Activation of Gαs -> Increased cAMP -> PKA activation. This leads to modulation of immune responses, regulation of energy homeostasis, and changes in bile composition. nih.govfrontiersin.orggenecards.org |

| S1PR2 | Agonist. frontiersin.orgnih.gov | Activation of ERK1/2, AKT, and p38 MAPK/YAP pathways. This can lead to hepatic stellate cell activation and liver fibrosis, as well as neuroinflammation. frontiersin.orgnih.govnih.gov |

Other Membrane Receptor and Intracellular Signaling Cascades

Taurocholic acid (TCA) influences a variety of cellular processes by interacting with multiple membrane receptors and modulating complex intracellular signaling cascades beyond the well-established nuclear receptor pathways. These interactions can lead to diverse physiological and pathophysiological outcomes, including the regulation of cell proliferation, apoptosis, inflammation, and metabolism.

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

Taurocholic acid has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In certain contexts, TCA can induce the phosphorylation of EGFR and its downstream effector, Extracellular signal-regulated kinase (ERK) 1/2. nih.gov This activation can stimulate cell proliferation. nih.gov The mechanism appears to be interdependent with the activation of Src, a non-receptor tyrosine kinase, as inhibitors of either Src or EGFR can block the TCA-induced phosphorylation of both molecules. nih.gov This suggests a complex interplay where TCA may facilitate a Src-dependent transactivation of EGFR. Other studies have also indicated that bile acids, including TCA, can activate EGFR signaling, which in turn plays a role in cell growth and survival. nih.govnih.gov For instance, in cholangiocarcinoma cells, the growth-promoting effect of taurolithocholic acid (TLCA) was found to be mediated through the EGFR/ERK1/2 signaling pathway. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Evidence suggests that bile acids, including taurocholic acid, can interact with and modulate the function of muscarinic acetylcholine receptors (mAChRs). mdpi.complos.orgnih.gov These G protein-coupled receptors are traditionally activated by the neurotransmitter acetylcholine and are involved in a wide range of physiological functions. mdpi.com Some studies propose that certain bile acids may act as partial agonists at specific mAChR subtypes. plos.org For example, taurocholic acid has been demonstrated to be a partial agonist of the muscarinic M2 receptor in neonatal rat cardiomyocytes, an interaction that was linked to arrhythmic effects through the inhibition of cyclic AMP (cAMP). plos.org The interaction of bile acids with mAChRs, particularly the M3 subtype, has also been implicated in the proliferation of colon cancer cells. mdpi.complos.org While the precise molecular basis for this interaction is still being investigated, it is thought that structural similarities between bile acids and acetylcholine might allow for binding to the same receptor, or that bile acids may act as allosteric modulators. mdpi.compsu.edu

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2, p38 MAPK)

Taurocholic acid is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, most notably ERK1/2 and p38 MAPK.

ERK1/2 Activation: TCA has been shown to stimulate the phosphorylation and activation of ERK1/2 in various cell types, including intestinal epithelial cells and hepatic stellate cells. nih.govnih.gov This activation is often downstream of EGFR stimulation and is linked to cellular proliferation. nih.gov

p38 MAPK Activation: TCA also activates the p38 MAPK pathway. In hepatic stellate cells, TCA-induced activation was shown to be mediated through the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) and was linked to the activation of these cells, a key process in liver fibrosis. nih.govnih.govresearchgate.net The activation of p38 MAPK by TCA can have varied and sometimes paradoxical effects. For instance, in the context of bile secretion, p38 MAPK activation is involved in both the insertion of the bile salt export pump (BSEP) into the canalicular membrane (a choleretic effect) and the retrieval of transporters from the membrane by cholestatic agents. heraldopenaccess.us

The activation of these MAPK pathways by TCA underscores its role as a signaling molecule that can influence fundamental cellular responses.

Akt Pathway Modulation

The Akt (also known as Protein Kinase B) pathway is a critical signaling cascade that promotes cell survival and growth. Taurocholic acid has been shown to activate the Akt pathway in hepatocytes and cholangiocytes. researchgate.netnih.gov This activation is often initiated through a G protein-coupled receptor and involves the upstream kinase, phosphoinositide 3-kinase (PI3K). researchgate.netnih.gov The protective effects of TCA against biliary damage have been linked to the activation of the PI3K/Akt signaling mechanism. nih.gov In hepatocytes, TCA-mediated Akt activation can influence glucose metabolism by leading to the phosphorylation and inactivation of glycogen (B147801) synthase kinase 3 (GSK-3), which in turn promotes glycogen synthesis. researchgate.netfrontiersin.org Furthermore, activated Akt can phosphorylate and regulate other downstream targets, contributing to cell survival and metabolic regulation. researchgate.netnih.govresearchgate.net The modulation of the Akt pathway by TCA highlights its role in cytoprotection and metabolic control.

cAMP and Protein Kinase A (PKA) Signaling

Taurocholic acid can modulate intracellular signaling through the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway. In hepatocytes, TCA has been shown to increase cellular cAMP levels in a process dependent on adenylate cyclase. pnas.orgnih.gov This elevation in cAMP can then activate downstream effectors. Interestingly, while PKA is a primary target of cAMP, some effects of TCA-induced cAMP elevation appear to be PKA-independent and are instead mediated by another cAMP sensor, the Exchange protein directly activated by cAMP (Epac). pnas.orgnih.gov For example, the TCA-induced formation of bile canalicular networks in hepatocytes was found to proceed through a cAMP-Epac-MEK-LKB1-AMPK pathway, and was not blocked by a PKA inhibitor. pnas.orgnih.gov

However, in other contexts, the cAMP/PKA pathway is directly implicated. For instance, the regulation of the TGR5 receptor by some bile acids can lead to cAMP production and subsequent PKA activation, which can then influence inflammatory responses and insulin (B600854) secretion. researchgate.netcjnmcpu.commdpi.com Specifically, taurochenodeoxycholic acid (TCDCA), a related conjugated bile acid, has been shown to exert anti-inflammatory effects via a TGR5-mediated cAMP-PKA-CREB signaling pathway. cjnmcpu.com

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a key role in promoting inflammation. mdpi.com Taurocholic acid and its related conjugated bile acids have been shown to inhibit NF-κB signaling, contributing to their anti-inflammatory properties. mdpi.comacgpubs.orgresearchgate.net The mechanism of inhibition often involves preventing the degradation of the inhibitory protein IκBα. acgpubs.orgsemanticscholar.org By stabilizing IκBα, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, thereby suppressing the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. acgpubs.orgsemanticscholar.orgsciopen.com This inhibitory effect on the NF-κB pathway has been observed in various cell types, including macrophages and colon cancer cells. acgpubs.orgresearchgate.net While some studies clearly demonstrate an inhibitory role, others have reported that under specific conditions, such as simultaneous exposure to ethanol, TCA might potentiate NF-κB activation as part of a protective response. nih.gov However, the predominant effect observed in the context of inflammation is the suppression of the NF-κB signaling cascade. mdpi.comfrontiersin.orgfrontiersin.org

Table of Findings on Taurocholic Acid's Signaling Pathways

| Signaling Pathway | Key Findings | Cellular Context | Observed Effects | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Induces phosphorylation of EGFR and ERK1/2. Interdependent activation with Src. | Intestinal epithelial cells, Cholangiocarcinoma cells | Stimulation of cell proliferation | nih.govnih.gov |

| Muscarinic Acetylcholine Receptor (mAChR) | Acts as a partial agonist at the M2 receptor. Implicated in M3 receptor-mediated effects. | Neonatal rat cardiomyocytes, Colon cancer cells | Inhibition of cAMP, Arrhythmogenesis, Cell proliferation | mdpi.complos.org |

| Mitogen-Activated Protein Kinase (MAPK) - ERK1/2 | Stimulates phosphorylation and activation of ERK1/2. | Intestinal epithelial cells, Hepatic stellate cells | Cell proliferation, Activation of hepatic stellate cells | nih.govnih.gov |

| Mitogen-Activated Protein Kinase (MAPK) - p38 | Activates p38 MAPK pathway via S1PR2. | Hepatic stellate cells | Activation of hepatic stellate cells, Regulation of bile salt transporters | nih.govnih.govheraldopenaccess.us |

| Akt Pathway | Activates Akt via a G protein-coupled receptor and PI3K. | Hepatocytes, Cholangiocytes | Cytoprotection, Regulation of glucose metabolism, Promotion of glycogen synthesis | researchgate.netnih.gov |

| cAMP and Protein Kinase A (PKA) | Increases cellular cAMP levels. Effects can be PKA-dependent or PKA-independent (via Epac). | Hepatocytes, Other cell types via TGR5 | Bile canalicular formation, Regulation of inflammation and insulin secretion | pnas.orgnih.govcjnmcpu.com |

| Nuclear Factor-kappa B (NF-κB) | Inhibits NF-κB activation by preventing IκBα degradation. | Macrophages, Colon cancer cells | Suppression of pro-inflammatory cytokine production, Anti-inflammatory effects | mdpi.comacgpubs.orgresearchgate.net |

Yes-Associated Protein (YAP) Signaling Involvement

Taurocholic acid (TCA) has been identified as a significant regulator of the Yes-Associated Protein (YAP) signaling pathway, a critical mediator of organ size, cell proliferation, and tumorigenesis. researchgate.netaginganddisease.org The interaction of TCA with this pathway is multifaceted, involving various cell surface receptors and downstream kinases, and plays a crucial role in both physiological processes like liver regeneration and pathological conditions such as liver fibrosis and cancer. researchgate.netnih.gov

In hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis, TCA-induced activation is closely linked to YAP signaling. nih.govnih.gov Under cholestatic conditions, TCA stimulates the upregulation of Sphingosine 1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor, in HSCs. nih.gove-cmh.orge-cmh.org The binding of TCA to S1PR2 triggers downstream signaling cascades, notably involving p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK). nih.govnih.gov This activation sequence leads to the dephosphorylation and subsequent nuclear translocation of YAP. nih.gove-cmh.org Once in the nucleus, YAP acts as a transcriptional co-activator, promoting the expression of pro-fibrogenic and proliferative genes, such as Connective Tissue Growth Factor (CTGF) and Cyclin D1, thereby driving HSC activation, proliferation, migration, and extracellular matrix protein secretion. aginganddisease.orgnih.govnih.gov Inhibition of S1PR2, either pharmacologically with JTE-013 or through shRNA, has been shown to block TCA-induced YAP activation and attenuate liver fibrosis in murine models. nih.govnih.gov

In hepatocytes, TCA also induces the expression of CTGF through an ERK-YAP-dependent mechanism. nih.gov Interestingly, while TCA activates both ERK and Akt signaling, these pathways have opposing effects on CTGF/CCN2 expression; the ERK-YAP axis promotes its synthesis, whereas Akt signaling acts as an inhibitor. nih.gov Furthermore, a feedback loop exists where YAP can repress the transcription of the farnesoid X receptor (Fxr), a key nuclear receptor in bile acid homeostasis. researchgate.net This repression can lead to elevated bile acid levels, which in turn further activate YAP, creating a feedforward cycle that can contribute to the development of hepatocellular carcinoma (HCC). researchgate.net

In the context of cholangiocarcinoma (CCA), conjugated bile acids like TCA are known to promote invasive growth through the activation of S1PR2. researchgate.net This activation can stimulate the S1PR2/PI3K/AKT/ERK-mediated signaling axis, contributing to cancer cell progression. researchgate.net

Table 1: Research Findings on Taurocholic Acid and YAP Signaling

| Model System | Key Findings | Signaling Pathway | Reference(s) |

|---|---|---|---|

| Hepatic Stellate Cells (LX-2, JS-1) | TCA induces HSC proliferation, migration, and extracellular matrix secretion. | S1PR2/p38 MAPK/YAP | nih.gov, nih.gov |

| Murine Model (DDC diet) | Inhibition of S1PR2 attenuates cholestatic liver fibrosis and injury. | S1PR2/p38 MAPK/YAP | nih.gov, nih.gov, e-cmh.org |

| Hepatocytes (AML12, BRL) | TCA enhances the synthesis of CTGF/CCN2. | ERK-YAP | nih.gov |

| Cholangiocarcinoma (CCA) Cells | TCA promotes invasive growth and proliferation. | S1PR2/PI3K/AKT/ERK | researchgate.net |

| Mouse Hepatoid Organoids (MHOs) | TCA induces YAP activation, contributing to a feedforward loop in HCC. | BA-YAP Feedback Loop | researchgate.net |

| Human Lymphatic Endothelial Cells (HLECs) | TCA increases total YAP1 expression and its nuclear translocation. | ROS/YAP | mdpi.com |

Calcitonin Gene-Related Peptide (CGRP) Signaling Axis

Taurocholic acid also exerts significant effects on liver pathophysiology through its interaction with the Calcitonin Gene-Related Peptide (CGRP) signaling axis. CGRP is a neuropeptide widely distributed in sensory neurons and is involved in processes like vasodilation and inflammation. physiology.orgwikipedia.org Its receptor is a complex consisting of the calcitonin receptor-like receptor (CALCRL) and receptor activity-modifying protein 1 (RAMP1). researchgate.netmattiolihealth.com

Research has demonstrated that the effects of TCA on biliary damage and liver fibrosis are mediated, in part, by CGRP signaling. nih.gov In mouse models of cholestasis, feeding with TCA leads to an increase in the expression of the CALCA gene, which encodes α-CGRP. nih.gov This upregulation of α-CGRP stimulates biliary proliferation and can contribute to liver fibrosis through the enhanced biliary secretion of senescence-associated secretory phenotype (SASP) factors. researchgate.netnih.gov

The mechanism involves the activation of a downstream signaling cascade following the binding of CGRP to its receptor. This activation stimulates the 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) pathway, leading to the phosphorylation of Protein Kinase A (PKA) and subsequent activation of the ERK1/2 pathway. researchgate.netnih.gov This cascade ultimately influences the expression of profibrotic and angiogenic factors, including Transforming Growth Factor-beta 1 (TGF-β1) and Vascular Endothelial Growth Factor (VEGF). nih.gov

Studies using α-CGRP knockout mice have confirmed this link. When these mice were fed TCA, the resulting biliary damage, liver inflammation, and fibrosis were significantly reversed compared to wild-type mice. nih.gov This reversal was associated with changes in the PKA/ERK1/2/TGF-β1/VEGF axis, highlighting the critical role of CGRP in mediating the pathological effects of TCA accumulation in certain liver diseases. nih.gov Therefore, modulating the TC/α-CGRP/CALCRL signaling axis is considered a potential strategy for managing cholangiopathies characterized by bile acid accumulation. nih.gov

Table 2: Research Findings on Taurocholic Acid and CGRP Signaling

| Model System | Key Findings | Signaling Pathway | Reference(s) |

|---|---|---|---|

| Wild-Type (WT) Mice fed TCA | TCA feeding increased CALCA expression, biliary damage, liver inflammation, and fibrosis. | TC/α-CGRP/CALCRL/PKA/ERK1/2/TGF-β1/VEGF | nih.gov |

| α-CGRP Knockout (α-CGRP-/-) Mice fed TCA | TCA-induced biliary damage and liver fibrosis phenotypes were reversed. | TC/α-CGRP/CALCRL/PKA/ERK1/2/TGF-β1/VEGF | nih.gov |

| Isolated Cholangiocytes from WT Mice fed TCA | Increased immunoreactivity of the PKA/ERK1/2/TGF-β1/TGF-βRI/VEGF axis. | PKA/ERK1/2/TGF-β1/VEGF | nih.gov |

| Isolated Cholangiocytes from α-CGRP-/- Mice fed TCA | Reduced mRNA expression of TGF-βRI compared to WT mice fed TCA. | CGRP-dependent TGF-βRI regulation | researchgate.net |

Physiological Roles of Taurocholic Acid in Organ System Homeostasis

Regulation of Glucose Homeostasis

Taurocholic acid plays a significant role in regulating blood glucose levels through multiple, interconnected mechanisms. It influences gut hormone secretion, directly impacts pancreatic function, and engages the central nervous system through a complex gut-brain axis.

Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion

Taurocholic acid is a potent stimulator of Glucagon-Like Peptide-1 (GLP-1), an incretin (B1656795) hormone crucial for glucose control. GLP-1 enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.

Receptor-Mediated Secretion: TCA stimulates GLP-1 release from intestinal enteroendocrine L-cells primarily through the activation of the TGR5 receptor. jst.go.jprupress.org In-vitro studies using the murine STC-1 cell line, a model for enteroendocrine cells, have demonstrated that TCA can significantly increase GLP-1 secretion. nih.govresearchgate.net

Table 1: Effect of Taurocholic Acid on GLP-1 Secretion and Glucose Tolerance in Mice

| Study Parameter | Control Group (Glucose only) | Taurocholic Acid Group (TCA + Glucose) | Percentage Improvement with TCA |

|---|---|---|---|

| Glucose Excursion (AUC) | Baseline | Reduced by 40% | 40% |

| Plasma GLP-1 Concentration | Baseline | Significantly elevated | - |

Data derived from in vivo studies on normal mice. nih.gov

Modulation of Pancreatic Islet Function and Insulin Secretion

TCA directly influences the function of pancreatic islets, the micro-organs responsible for insulin production. Beta cells within the islets express bile acid receptors, allowing TCA to modulate insulin secretion. rupress.orgwikipedia.org

Direct Islet Stimulation: Both FXR and TGR5 receptors are expressed on pancreatic beta cells. rupress.org Activation of these receptors by bile acids can promote glucose-stimulated insulin secretion (GSIS) by mechanisms that include increasing intracellular calcium levels. rupress.org

Improved Beta Cell Health: Research has pointed to the positive biological effects of TCA on pancreatic beta-cell lines, where it was found to improve the inflammatory profile. nih.gov In a study involving diabetic mice, the transplantation of primary islets encapsulated with TCA resulted in improved survival and better glucose control compared to controls. nih.gov

Influence on Glucose Tolerance via Gut-Brain Axis Mechanisms

A significant component of TCA's metabolic regulation occurs through a gut-brain communication axis. This pathway involves hormonal signaling from the gut that influences neural centers in the brain responsible for metabolic control.

Activation of the FGF15/19 Pathway: Oral administration of TCA in obese mice has been shown to improve oral glucose tolerance. researchgate.netnih.gov This effect is mediated by an increase in the secretion of Fibroblast Growth Factor 15 (FGF15) from the intestine (FGF15 is the murine ortholog of human FGF19). researchgate.netnih.gov

Hypothalamic Regulation: The secreted FGF15 travels to the brain and acts on the hypothalamus, a key metabolic control center. Specifically, FGF15 activates FGF receptors on Agouti-related peptide (AGRP) and Neuropeptide Y (NPY) neurons. researchgate.netnih.gov This activation silences these neurons, which are known to promote glucose production and feeding. The silencing of AGRP/NPY neurons leads to an improvement in glucose tolerance. researchgate.netnih.gov

Dependence on Melanocortin Signaling: The glucose-lowering effect of this TCA-induced gut-brain axis is dependent on an intact central melanocortin system. In mice lacking the melanocortin-4 receptor (MC4R) or AGRP neurons, the beneficial effects of TCA on glucose tolerance were abolished, confirming the critical role of this specific neural pathway. researchgate.netnih.govresearchgate.net

Role in Lipid Metabolism Regulation

Taurocholic acid is integral to the regulation of lipid metabolism, particularly in preventing excessive fat accumulation in the liver and maintaining cholesterol balance. It achieves this by activating nuclear receptors that control the genes involved in lipid synthesis, transport, and catabolism.

Hepatic Lipid Accumulation Mitigation Mechanisms

TCA helps prevent hepatic steatosis (fatty liver) by modulating bile acid metabolism and activating key signaling pathways that regulate lipid handling in the liver.

FXR and TGR5 Activation: In studies on grouper fed a high-fat diet, dietary supplementation with TCA was found to significantly reduce lipid accumulation in the liver. cambridge.orgnih.gov This protective effect was linked to the activation of both FXR and TGR5 signaling pathways. nih.govebi.ac.uk This activation enhances the transport and reabsorption of bile acids, which in turn helps regulate lipid metabolism. nih.govebi.ac.uk

Gene Expression Modulation: The mitigation of hepatic lipid deposition is also achieved by altering the expression of genes involved in lipid metabolism. TCA supplementation has been shown to decrease the expression of genes responsible for lipogenesis (fat synthesis) while increasing the expression of genes that promote lipolysis (fat breakdown). nih.gov

Gut Microbiota Interaction: The mechanism also involves an interaction with the gut microbiome. TCA administration can alter the composition of gut microbes, leading to an increase in unconjugated bile acids. This shift in the bile acid pool contributes to the activation of FXR and subsequent improvements in liver health. nih.gov

Table 2: Effect of Dietary Taurocholic Acid on Hepatic Lipid Content in Grouper

| Dietary Group | Hepatic Total Cholesterol (TC) | Hepatic Triglycerides (TG) |

|---|---|---|

| Control Diet | High | High |

| High-Fat Diet (HD) | Significantly Increased | Significantly Increased |

| HD + Taurocholic Acid (900 mg/kg) | Significantly Decreased vs. HD | Significantly Decreased vs. HD |

Data based on findings from studies on hybrid grouper fed high-lipid diets. nih.gov

Regulation of Cholesterol Homeostasis Pathways

TCA is a central figure in the feedback loops that maintain whole-body cholesterol homeostasis. Its synthesis is a primary route for cholesterol catabolism, and it acts as a signaling molecule to regulate its own production.

Cholesterol Catabolism: The synthesis of cholic acid, the precursor to TCA, from cholesterol is a major pathway for cholesterol elimination. patsnap.comimrpress.com The rate-limiting enzyme in this "classic" pathway is cholesterol 7α-hydroxylase (CYP7A1). imrpress.com

FXR-FGF19 Negative Feedback Loop: TCA regulates its own synthesis through a negative feedback mechanism involving the FXR receptor. When TCA activates FXR in the intestine, it stimulates the production and release of FGF19. ahajournals.org FGF19 then travels to the liver via the portal circulation and suppresses the transcription of the CYP7A1 gene. ahajournals.org This action reduces the synthesis of new bile acids from cholesterol, preventing their overproduction and maintaining a stable bile acid pool size. ahajournals.org This enterohepatic signaling network is a cornerstone of cholesterol homeostasis.

Balance of Synthesis and Excretion: The body maintains cholesterol balance by offsetting dietary absorption and de novo synthesis with excretion. By converting cholesterol into bile acids, which are then partially excreted, the liver actively reduces the body's cholesterol pool. The regulation of CYP7A1 by the TCA-FXR-FGF19 axis ensures this process is tightly controlled. ahajournals.orgresearchgate.net

Immunomodulatory Functions of Taurocholic Acid

Taurocholic acid (TCA), a primary conjugated bile acid, has emerged as a significant modulator of the immune system. Beyond its classical role in digestion, TCA exerts complex and context-dependent effects on both innate and adaptive immunity, influencing inflammatory pathways, the function of key immune cells, and the differentiation of lymphocyte populations.

Modulation of Inflammatory Cytokine and Chemokine Expression

Taurocholic acid has demonstrated significant anti-inflammatory properties through its ability to regulate the expression of various cytokines and chemokines. Research has shown that TCA can inhibit the secretion of pro-inflammatory cytokines. mdpi.com In in vivo and in vitro models of lipopolysaccharide (LPS)-induced inflammation, TCA significantly inhibited the upregulation and secretion of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov

The mechanism behind this inhibition is linked to the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. mdpi.commdpi.com The administration of TCA has been found to strongly increase the expression of FXR, which in turn can suppress inflammatory responses. mdpi.comnih.gov FXR activation is known to inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways like NF-κB. mdpi.commdpi.com

Furthermore, TCA influences the expression of chemokines, which are crucial for recruiting immune cells to sites of inflammation. Studies have shown that TCA treatment significantly inhibits the LPS-stimulated upregulation of C-C motif chemokine ligand 2 (CCL-2), a potent chemoattractant for monocytes and macrophages. mdpi.comnih.gov In hepatocytes, TCA has been shown to induce the expression of macrophage inflammatory protein-2 (MIP-2), a chemokine that recruits neutrophils. msu.edu This effect can be synergistically enhanced by Interleukin-17A (IL-17A), suggesting a complex interplay between bile acids and cytokine signaling in orchestrating inflammatory cell recruitment. msu.edu

| Effect of Taurocholic Acid on Cytokines and Chemokines | Model System | Key Findings | Reference |

| ↓ Interleukin-6 (IL-6) | LPS-stimulated Zebrafish and Mouse Macrophages | Significant inhibition of IL-6 secretion. | mdpi.comnih.gov |

| ↓ Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated Mouse Macrophages | Significant inhibition of TNF-α secretion. | mdpi.comnih.gov |

| ↓ C-C motif chemokine ligand 2 (CCL-2) | LPS-stimulated Zebrafish | Significant inhibition of CCL-2 expression. | nih.gov |

| ↑ Macrophage Inflammatory Protein-2 (MIP-2) | Primary Mouse Hepatocytes | Increased expression of MIP-2. | msu.edu |

| ↑ Farnesoid X Receptor (FXR) | LPS-stimulated Zebrafish and Mouse Macrophages | Increased mRNA and protein expression of FXR. | mdpi.com |

Effects on Macrophage Function and Immune Cell Infiltration

Taurocholic acid directly impacts the behavior of macrophages and the infiltration of other immune cells. Studies using zebrafish models have demonstrated that TCA significantly inhibits lipopolysaccharide (LPS)-induced macrophage recruitment and migration. mdpi.comnih.gov This suggests that TCA can temper the initial stages of an inflammatory response by limiting the accumulation of these key innate immune cells.

Beyond simply inhibiting their recruitment, TCA can also influence macrophage polarization. Macrophages can exist in different functional states, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). Research suggests that TCA, in the presence of IL-4, promotes M2-like macrophage polarization. spandidos-publications.com This effect is dependent on the farnesoid X receptor (FXR), as inhibiting FXR attenuates the M2-polarizing effect of TCA. spandidos-publications.com By promoting an anti-inflammatory macrophage phenotype, TCA can contribute to the resolution of inflammation and tissue repair.

In addition to macrophages, TCA influences other immune cells. In certain cholestatic conditions, elevated TCA levels have been associated with hepatic neutrophil infiltration. spandidos-publications.com This is consistent with findings that TCA can induce the expression of the neutrophil-attracting chemokine MIP-2 in hepatocytes. msu.edu

| Impact of Taurocholic Acid on Immune Cell Function | Model/Condition | Observed Effect | Mediating Factor | Reference |

| Macrophage Recruitment | LPS-stimulated Zebrafish | ↓ Inhibition of macrophage accumulation. | Not specified | mdpi.comnih.gov |

| Macrophage Polarization | In the presence of IL-4 | ↑ Promotion of M2-like (anti-inflammatory) phenotype. | Farnesoid X Receptor (FXR) | spandidos-publications.com |

| Neutrophil Infiltration | Bile Duct Ligation (BDL) Mice | ↑ Triggered hepatic neutrophil infiltration. | Not specified | spandidos-publications.com |

Influence on Adaptive Immune Cell Differentiation (e.g., CD4+/CD8+ T-cell Ratio)

Taurocholic acid also extends its immunomodulatory influence to the adaptive immune system, particularly T lymphocytes. The ratio of CD4+ helper T cells to CD8+ cytotoxic T cells is a critical indicator of immune health. researchgate.net Pathological conditions with high bile acid concentrations, such as cholestasis induced by bile duct ligation, have been shown to cause a dramatic reduction in both CD4+ and CD8+ T cells in mesenteric lymph nodes and the liver. biorxiv.org

Specific studies on TCA have shown that it can directly impact T cell and Natural Killer (NK) cell populations. In vivo treatment with TCA has been found to significantly reduce the percentage of both NK cells and CD3+CD8+ T cells. researchgate.net Furthermore, the remaining CD8+ T cells and NK cells from TCA-treated mice produced lower levels of cytokines and cytotoxic granules, indicating impaired function. researchgate.net In vitro studies have also suggested that high levels of TCA can induce T cell apoptosis, providing a potential mechanism for the observed reduction in T cell numbers. biorxiv.org

Contribution to Hepatic and Biliary Physiology

Taurocholic acid is a cornerstone of hepatic and biliary function, playing a central role in the regulation of bile secretion and the maintenance of the bile duct epithelium.

Modulation of Bile Flow and Composition

As a primary bile acid, taurocholic acid is a major organic solute in bile and a key driver of bile flow. hmdb.cawikipedia.org The secretion of bile acids from hepatocytes into the bile canaliculi is an active process that generates an osmotic gradient, obligating the movement of water and other electrolytes and thus increasing bile volume. wikipedia.org Therefore, an increased secretion of TCA directly translates to an increase in bile flow, a process known as choleresis. wikipedia.org

TCA is a major determinant of bile's chemical composition. hmdb.ca In humans, it is one of the two major bile acids, alongside glycocholic acid. wikipedia.org The conjugation of cholic acid with the amino acid taurine (B1682933) to form TCA increases its water solubility and prevents its passive reabsorption in the upper intestine, ensuring it reaches the lower small intestine to aid in lipid digestion. mdpi.com The process of enterohepatic circulation, where approximately 95% of bile acids are reabsorbed in the ileum and returned to the liver, ensures a stable pool of TCA for continuous bile secretion. mdpi.com The hormone secretin can further modulate this system by stimulating the uptake of taurocholate by cholangiocytes (the cells lining the bile ducts), which can prolong its transit time and contribute to bile flow. cambridge.org

Impact on Cholangiocyte Proliferation and Biliary Integrity

Taurocholic acid has a significant impact on the health and growth of cholangiocytes. Under normal physiological conditions and in certain disease models, TCA has been shown to stimulate cholangiocyte proliferation. cambridge.orgnih.gov In vitro studies have confirmed that TCA can induce the proliferation of large cholangiocytes. elsevier.es This proliferative effect is crucial for maintaining the structure of the biliary system, especially in response to injury or cholestasis. elsevier.es

TCA also plays a protective role in maintaining the integrity of the biliary tree. For example, in animal models of bile duct ligation, chronic feeding of TCA helped prevent the loss of cholangiocytes. nih.gov This protective effect is associated with the activation of pro-survival signaling pathways like PI3-K/AKT. nih.gov Furthermore, TCA administration has been shown to protect the bile ducts in a caffeic acid-induced injury model by increasing the expression and secretion of Vascular Endothelial Growth Factor (VEGF), which supports the peribiliary vascular plexus that nourishes the bile ducts. nih.govelsevier.es This suggests a cross-talk between cholangiocytes and the surrounding vasculature, orchestrated in part by TCA, which is vital for biliary integrity and regeneration. mdpi.com

| Physiological Role | Specific Action of Taurocholic Acid | Mechanism/Associated Factors | Reference |

| Bile Flow | ↑ Increases bile flow (choleretic effect). | Acts as a primary osmotic solute in bile. | wikipedia.org |

| Bile Composition | Major component of bile. | Synthesized in the liver by conjugating cholic acid with taurine. | hmdb.cawikipedia.org |

| Cholangiocyte Proliferation | ↑ Stimulates the proliferation of cholangiocytes. | Important for biliary homeostasis and response to injury. | cambridge.orgnih.govelsevier.es |

| Biliary Integrity | ↑ Protects against cholangiocyte loss and damage. | Activation of PI3-K/AKT pathway; increased VEGF expression. | nih.govelsevier.es |

Taurocholic Acid in Disease Pathophysiology: Mechanistic Insights

Liver Pathologies

Mechanisms in Cholestatic Liver Injury and Biliary Damage

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of bile acids, including TCA, in the liver, causing cellular injury. amegroups.orgscienceopen.com At pathophysiological concentrations, TCA can induce a hepatocyte-specific inflammatory response. jci.org This response involves the release of inflammatory chemokines, such as Ccl2 and Cxcl2, from hepatocytes, which in turn stimulates neutrophil chemotaxis and infiltration into the liver, contributing to inflammatory injury. jci.org This process is dependent on the entry of bile acids into hepatocytes via the basolateral transporter Ntcp. jci.org

Furthermore, the accumulation of TCA can induce endoplasmic reticulum (ER) stress and mitochondrial damage in hepatocytes. amegroups.org Damaged mitochondria release DNA, which activates the Toll-like receptor 9 (TLR9) signaling pathway, leading to the upregulation of inflammatory cytokines. amegroups.orgjci.org Studies in mice have shown that reducing bile acid levels in the brain can alleviate neuroinflammation by decreasing the expression of proinflammatory cytokines in the cortex. frontiersin.org

In the context of biliary damage, TCA has been shown to have a protective role under certain conditions. For instance, in a rat model of obstructive cholestasis with ischemic injury, chronic feeding of TCA prevented the loss of bile ducts and the decrease in cholangiocyte secretion. nih.gov This protective effect was associated with the upregulation of vascular endothelial growth factor (VEGF)-A and its receptor VEGFR-2. nih.gov In vitro studies have also demonstrated that TCA can protect cholangiocytes from hypoxia-induced damage by modulating the expression of angiogenic factors. researchgate.net

Role in Liver Fibrosis and Cirrhosis Progression (e.g., Hepatic Stellate Cell Activation)

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and can progress to cirrhosis. Hepatic stellate cells (HSCs) are the primary cell type responsible for ECM production in the liver. amegroups.orgnih.gov Taurocholic acid has been identified as an active promoter of liver cirrhosis progression by activating HSCs. nih.gov

Elevated concentrations of TCA can directly stimulate HSC proliferation, migration, contraction, and the secretion of ECM proteins. e-cmh.orgnih.gov This activation is mediated, at least in part, through the sphingosine-1-phosphate receptor 2 (S1PR2). e-cmh.orgnih.gov TCA upregulates the expression of S1PR2 in HSCs, and the subsequent activation of the S1PR2/p38 MAPK/YAP signaling pathway plays a crucial role in mediating HSC activation. e-cmh.orgnih.gov Inhibiting S1PR2 has been shown to attenuate TCA-induced HSC activation and reduce liver fibrosis in animal models. e-cmh.org

Furthermore, studies have shown that TCA can increase the expression of α-smooth muscle actin (α-SMA), type I collagen, and Toll-like receptor 4 (TLR4) in HSCs, further promoting a fibrogenic phenotype. nih.gov The interaction between hepatocytes and HSCs appears to amplify this effect. nih.gov

| Cell Type | Effect of Taurocholic Acid | Key Signaling Molecules/Pathways |

| Hepatic Stellate Cells (HSCs) | Proliferation, migration, contraction, ECM secretion | S1PR2, p38 MAPK, YAP, TLR4 |

| Hepatocytes | Release of inflammatory chemokines | Ntcp, TLR9 |

Contributions to Neuroinflammation in Hepatic Encephalopathy

Hepatic encephalopathy (HE) is a severe neuropsychiatric complication of liver failure. frontiersin.org A growing body of evidence suggests that bile acids, including TCA, contribute to the neuroinflammation observed in HE. frontiersin.orgnih.gov During liver failure, the disruption of the enterohepatic circulation leads to increased levels of circulating bile acids, which can cross a compromised blood-brain barrier. frontiersin.orgfrontiersin.org

Metabolic screening has identified that TCA is significantly increased in both the serum and cortex of mice with azoxymethane (B1215336) (AOM)-induced HE. frontiersin.org In the brain, TCA can activate sphingosine-1-phosphate receptor 2 (S1PR2), which is primarily expressed on neurons. frontiersin.orgnih.gov This activation leads to an increased expression and secretion of the chemokine CCL2 from neurons. frontiersin.orgnih.gov CCL2 then binds to its receptors on microglia, leading to their activation and the subsequent release of proinflammatory cytokines, thereby propagating neuroinflammation. frontiersin.orgnih.govuantwerpen.be Antagonizing S1PR2 has been shown to protect against neurological decline and reduce neuroinflammation in animal models of HE. frontiersin.org

It is important to note that while TCA can trigger this neuroinflammatory cascade, it does not appear to directly activate microglia. nih.gov The process is mediated through neuronal S1PR2 activation. nih.gov

Metabolic Dysregulation

Mechanistic Contributions to Diabetes Mellitus Pathogenesis

The role of taurocholic acid in the pathogenesis of diabetes mellitus is complex and appears to involve multiple pathways. Bile acids are known to influence glucose homeostasis through various mechanisms, including the activation of nuclear and cell surface receptors. researchgate.net

One key pathway involves the farnesoid X receptor (FXR). While some studies suggest that FXR activation can improve glucose tolerance, its acetylation, which is enhanced in mouse models of obesity and type 2 diabetes, can exacerbate liver inflammation and glucose intolerance. rupress.org Mouse models have shown that differences in gut bacteria and bile acid metabolism can modulate intestinal FXR signaling, with elevated levels of FXR excitatory factors increasing the incidence of metabolic diseases. frontiersin.org

Another important receptor is the G protein-coupled receptor TGR5. The binding of secondary bile acids to TGR5 on intestinal L-cells can increase the synthesis of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) sensitivity. frontiersin.org Rectal administration of taurocholate in diabetic patients has been shown to increase GLP-1 and insulin secretion and decrease serum glucose. e-dmj.org

Furthermore, dysregulation of the tricarboxylic acid (TCA) cycle is implicated in diabetic complications. researchgate.netnih.gov In some models of diabetes, there is evidence of decreased levels of glycolytic and TCA cycle intermediates in nerve tissue, which coincides with oxidative stress. nih.govfrontiersin.org Reactive oxygen species can inhibit key enzymes in the TCA cycle, potentially leading to a truncated cycle and contributing to the pathology. researchgate.netnih.gov

| Receptor/Pathway | Effect on Glucose Metabolism | Mediating Molecules |

| Farnesoid X Receptor (FXR) | Complex; acetylation can worsen glucose intolerance | Acetylating enzymes (e.g., p300, SIRT1) |

| TGR5 | Increased insulin sensitivity | Glucagon-like peptide-1 (GLP-1) |

| Tricarboxylic Acid (TCA) Cycle | Dysregulation linked to diabetic complications | Reactive Oxygen Species (ROS) |

Regulation in Models of Obesity

Obesity is closely linked to alterations in bile acid metabolism. mdpi.com In high-fat diet-induced obesity models in rats, there is an increase in the total bile acid pool, with specific increases in the levels of deoxycholic acid (DCA) and taurodeoxycholic acid (TDCA) in the plasma and liver. acs.org This correlates with changes in the gut microbiota composition. acs.org

Conversely, some studies in mice have shown that a high-fat diet and genetic obesity (in ob/ob mice) can lead to decreased hepatic levels of cholic acid and muricholic acid, as well as taurodeoxycholic acid and tauromuricholic acid in ob/ob mice. researchgate.net

Bacterial bile salt hydrolase (BSH) enzymes in the gut play a crucial role by deconjugating bile acids. pnas.org Increased BSH activity can lead to reduced levels of taurocholic acid and an elevation in cholic acid. pnas.org This alteration in the bile acid pool can influence host metabolism, with some studies suggesting a link between BSH activity and reduced obesity in mouse models. pnas.org

The metabolism of excess free fatty acids in obesity through β-oxidation and the TCA cycle can lead to the production of excess reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction, which are implicated in obesity-related pathologies. mdpi.com

Influence on Hypertension via TGR5 Activation

Recent research has illuminated the antihypertensive effects of taurocholic acid, primarily mediated through the activation of the Takeda G protein-coupled receptor 5 (TGR5). rsc.orgfrontiersin.org Diets rich in taurine (B1682933) can elevate the levels of taurine-conjugated bile acids like TCA, which have been associated with beneficial effects on the heart, kidneys, and arteries. rsc.org The central nervous system, particularly the hypothalamic paraventricular nucleus (PVN), a critical area for blood pressure regulation, has been identified as a key site of TCA's action. rsc.orgrsc.org

Studies in spontaneously hypertensive rats have demonstrated that direct administration of TCA into the PVN leads to a significant reduction in blood pressure. rsc.org This effect is accompanied by a decrease in plasma norepinephrine (B1679862) levels and an improvement in the morphology of cardiomyocytes. rsc.org Mechanistically, TCA activates TGR5 receptors present on both neurons and microglia within the PVN. rsc.orgrsc.org This activation triggers a cascade of downstream effects, including the reduction of inflammatory responses and the suppression of oxidative stress. rsc.orgrsc.org The antihypertensive effect of TCA is largely dependent on TGR5, as the administration of a TGR5 antagonist counteracts the blood pressure-lowering effects of TCA. rsc.orgrsc.org The activation of TGR5 by bile acids like TCA represents a potential feedback loop for blood pressure regulation, linking gut microbiota, bile acid metabolism, and central cardiovascular control. frontiersin.org

Table 1: Research Findings on Taurocholic Acid and Hypertension

| Finding | Mechanism | Model System | Reference |

|---|---|---|---|

| TCA supplementation in the PVN reduces blood pressure. | Activation of TGR5 in neurons and microglia, leading to reduced inflammation and oxidative stress. | Spontaneously Hypertensive Rats | rsc.org, rsc.org |

| TGR5 activation ameliorates hypertension symptoms. | Associated with decreased norepinephrine levels and improved cardiomyocyte morphology. | Animal Models | frontiersin.org, researchgate.net |

| TGR5 activation by bile acids forms a potential feedback loop for blood pressure regulation. | Links gut microbiota, bile acid metabolism, and central cardiovascular control. | General Research | frontiersin.org |

Inflammatory and Immune-Mediated Conditions

Taurocholic acid exhibits significant modulatory effects on the inflammatory and immune systems. Its actions are context-dependent, with notable anti-inflammatory properties observed in specific tissues, alongside a complex role in intestinal inflammation and barrier function.

Anti-inflammatory Effects in Specific Tissues (e.g., Gingival Fibroblasts, Epithelial Cells)

In vitro studies have consistently demonstrated the anti-inflammatory capacity of taurocholic acid in various cell types, including those relevant to periodontal disease. nih.govresearchgate.net In human gingival fibroblasts and oral squamous cell carcinoma cells (HSC-2), TCA has been shown to considerably reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) that are typically induced by inflammatory stimuli like IL-1β and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net